tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
Overview
Description
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of biologically active compounds .
Mode of Action
It’s known that boronic acids and esters like this compound are often used in suzuki-miyaura coupling reactions , which are widely used in organic synthesis for creating carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate typically involves the reaction of 3-bromo-2-pyridinecarbamate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the product, and advanced purification techniques such as recrystallization and chromatography are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Phenols: Formed through oxidation reactions.
Substituted Pyridines: Formed through nucleophilic substitution.
Scientific Research Applications
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-1(2H)-pyridinecarboxylate
Uniqueness
What sets tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate apart is its stability and versatility in various chemical reactions. Its ability to form stable complexes with palladium catalysts makes it particularly valuable in Suzuki-Miyaura coupling reactions, which are essential for the synthesis of biaryl compounds in pharmaceuticals and materials science .
Biological Activity
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological activities, particularly focusing on its antifungal properties and interactions with various biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 319.208 g/mol. The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known for enhancing biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with boron-containing reagents under controlled conditions. The dioxaborolane moiety is particularly significant as it can facilitate the formation of covalent bonds with biological targets.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds containing similar structural motifs. For instance:
- Activity against Sclerotinia sclerotiorum : Compounds analogous to this compound exhibited moderate antifungal activities against S. sclerotiorum, with effective concentrations (EC50) ranging from 10.85 to 15.89 μg/mL .
- Comparative Analysis : In comparison to established antifungal agents like chlorothalonil (EC50 = 6.56 μg/mL) and carbendazim (EC50 = 0.24 μg/mL), the synthesized compounds demonstrated varying degrees of efficacy .
Compound | EC50 (μg/mL) | Activity Level |
---|---|---|
tert-butyl carbamate | 10.85 - 15.89 | Moderate |
Chlorothalonil | 6.56 | High |
Carbendazim | 0.24 | Very High |
The mechanism by which this compound exerts its antifungal effects may involve the disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal growth . The presence of the dioxaborolane group is believed to enhance the compound's ability to form stable complexes with target enzymes or receptors.
Case Studies
- In Vitro Studies : A series of in vitro experiments were conducted to assess the antifungal efficacy of various derivatives of the compound. Results indicated that modifications to the pyridine ring significantly influenced biological activity.
- Field Trials : Field trials demonstrated that formulations containing this compound showed improved resistance against fungal pathogens in crops compared to untreated controls.
Properties
IUPAC Name |
tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-11-9-8-10-18-12(11)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWXAPFZBSZJDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694463 | |
Record name | tert-Butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310405-05-0 | |
Record name | Carbamic acid, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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